molecular formula C11H12N2O5S B5148935 N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitrobenzamide

N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitrobenzamide

Cat. No. B5148935
M. Wt: 284.29 g/mol
InChI Key: AAXPHODBGLIIGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitrobenzamide often involves intricate reactions that build on the molecule's nitrobenzamide backbone. For example, derivatives of nitrobenzamide have been synthesized through reactions involving nitro and chloro substituents, highlighting the versatility and reactivity of the nitrobenzamide group in chemical synthesis (Saeed, Hussain, & Bolte, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitrobenzamide has been elucidated using various analytical techniques, such as X-ray crystallography. These studies reveal intricate details about molecular dimensions, bonding angles, and the overall three-dimensional arrangement of atoms within the molecule. For instance, studies on isomeric nitrobenzamides have shown how different substituents affect the molecule's three-dimensional framework and hydrogen bonding patterns (Wardell, Low, Skakle, & Glidewell, 2006).

Chemical Reactions and Properties

The chemical reactivity of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitrobenzamide and its derivatives is influenced by the presence of the nitro group, which can undergo various chemical transformations. These compounds participate in reactions that can lead to the formation of new bonds or the introduction of new functional groups, showcasing their potential for chemical synthesis and modification. For example, the reductive chemistry of nitrobenzamides has been studied, demonstrating the potential for selective toxicity in certain conditions (Palmer, van Zijl, Denny, & Wilson, 1995).

Physical Properties Analysis

The physical properties of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitrobenzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. X-ray crystallography provides detailed insights into the crystal packing and intermolecular interactions, which are essential for predicting solubility and reactivity (Zong & Wang, 2009).

Safety and Hazards

“N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word is “Warning” and the hazard statement is H302 .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c14-11(12-9-4-5-19(17,18)7-9)8-2-1-3-10(6-8)13(15)16/h1-3,6,9H,4-5,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXPHODBGLIIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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